molecular formula C9H12N6 B178000 6-(Pyrrolidin-1-yl)-9H-purin-2-amine CAS No. 18202-53-4

6-(Pyrrolidin-1-yl)-9H-purin-2-amine

Cat. No. B178000
CAS RN: 18202-53-4
M. Wt: 204.23 g/mol
InChI Key: BPUVBNMGJPXGHT-UHFFFAOYSA-N
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Description

“6-(Pyrrolidin-1-yl)-9H-purin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of related compounds has been reported through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .


Chemical Reactions Analysis

The reactivity of similar compounds, such as 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, has been explored. These compounds can react with a variety of nucleophiles under acidic or basic conditions to yield a range of derivatives .


Physical And Chemical Properties Analysis

While the physical and chemical properties of “6-(Pyrrolidin-1-yl)-9H-purin-2-amine” are not directly reported, studies on related compounds provide some context. For instance, the nature of the substituents and the ring system can greatly influence the biological activity of these molecules .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of “6-(Pyrrolidin-1-yl)-9H-purin-2-amine,” is a versatile scaffold in drug discovery. It’s widely used to create compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be instrumental in developing new medications with selective biological targets.

Antimicrobial and Antitubercular Agents

Compounds derived from pyrrolidine have shown promise in antimicrobial and antitubercular studies. The structural motif of “6-(Pyrrolidin-1-yl)-9H-purin-2-amine” could be modified to enhance its interaction with bacterial proteins, potentially leading to new treatments for bacterial infections and tuberculosis .

Biological Importance of Pyrrolone Derivatives

Pyrrolone and its derivatives, closely related to pyrrolidine, have demonstrated significant antibacterial effects. By exploring the biological importance of these derivatives, researchers can develop new antibacterial agents with strong efficacy against various bacterial strains .

properties

IUPAC Name

6-pyrrolidin-1-yl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUVBNMGJPXGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597659
Record name 6-(Pyrrolidin-1-yl)-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidin-1-yl)-9H-purin-2-amine

CAS RN

18202-53-4
Record name 6-(1-Pyrrolidinyl)-9H-purin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18202-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyrrolidin-1-yl)-7H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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